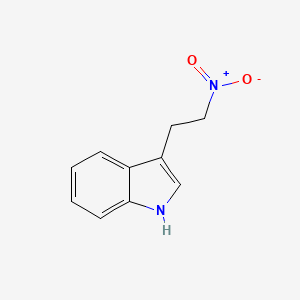

3-(2-Nitroethyl)-1h-indole

Vue d'ensemble

Description

3-(2-Nitroethyl)-1h-indole is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Precursor for Synthesis of Indole Derivatives

3-(2-Nitroethyl)-1H-indole serves as a precursor in the synthesis of various indole derivatives. Recent studies have demonstrated its utility in the formation of 2-(1H-indol-2-yl)acetonitriles through a novel spirocyclization reaction. This method involves the activation of the nitro compound to facilitate cyclization, yielding products with significant biological activity .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Spirocyclization | 2-(1H-indol-2-yl)acetonitriles | 72 | |

| Electrophilic Alkylation | Various substituted indoles | High |

The biological activity of compounds derived from this compound is currently under investigation. Initial studies suggest that derivatives exhibit promising pharmacological properties, making them candidates for further development in medicinal chemistry . The exploration of these compounds aims to identify potential therapeutic agents.

Mechanistic Insights and Methodological Advances

Recent research has focused on understanding the mechanisms by which this compound can be transformed into more reactive species. The activation mechanism involves stabilizing the nitronate tautomeric species through interaction with phosphoryl chloride, leading to enhanced reactivity and higher yields in subsequent reactions .

Case Study 1: Transformation into Acetonitrile Derivatives

In one study, researchers successfully transformed unwanted byproducts from the reaction of nitroalkenes with indoles into acetonitrile derivatives. This approach not only improved yield but also expanded the scope of available products, showcasing the versatility of this compound as a synthetic intermediate .

Case Study 2: Synthesis Optimization

Another study optimized the conditions for synthesizing various derivatives from this compound. By adjusting reaction parameters such as temperature and solvent choice, researchers achieved significant improvements in product yields and purity, demonstrating the compound's adaptability in synthetic pathways .

Analyse Des Réactions Chimiques

2.1. Spirocyclization and Rearrangement

3-(2-Nitroethyl)-1H-indole undergoes a [4+1]-spirocyclization under acidic conditions to form 4′H-spiro[indole-3,5′-isoxazoles], which rearrange into 2-(1H-indol-2-yl)acetonitriles .

Mechanistic Highlights:

-

Activation : Treatment with POCl₃ and a base (e.g., Et₃N) generates a phosphorylated nitronate intermediate .

-

Rearrangement : A 1,2-alkyl shift facilitates spirocycle formation, followed by ring opening to yield acetonitriles .

Optimized Conditions:

| Component | Quantity |

|---|---|

| 3-(2-Nitroethyl)-1H-indole | 1.0 equiv |

| POCl₃ | 2.5 equiv |

| Et₃N | 3.0 equiv |

| Solvent | CH₂Cl₂, 0°C → rt |

| Yield | 65–89% |

2.2. Friedel-Crafts Alkylation

This reaction enables functionalization at the indole C3 position using nitroalkenes under visible-light catalysis .

Substrate Scope:

| Indole Substituent | Nitroalkene Substituent | Yield (%) |

|---|---|---|

| N-Me | Ph | 71 |

| 2-Me | 4-F-Ph | 82 |

| 5-Cl | 3-Thiophene | 81 |

Gram-Scale Example:

-

Reactants : 2-Methylindole (10 mmol) + 4-fluoro-β-nitrostyrene (15 mmol)

-

Conditions : Visible light (50,000 lux), room temperature

Functional Group Compatibility

The nitroethyl group exhibits tolerance toward:

-

Electron-donating groups (e.g., -OMe, -Me)

Critical Analysis of Methodologies

-

Spirocyclization : Requires strict anhydrous conditions to prevent hydrolysis of the nitronate intermediate .

-

Friedel-Crafts Alkylation : Scalable but limited to N-substituted indoles to avoid competing reactions at the NH position .

This synthesis and reactivity profile underscores 3-(2-Nitroethyl)-1H-indole’s utility in constructing complex indole-based architectures, with ongoing research expanding its applications in medicinal chemistry .

Propriétés

IUPAC Name |

3-(2-nitroethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXDYLYFORNDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289770 | |

| Record name | 3-(2-nitroethyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31731-23-4 | |

| Record name | NSC63824 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-nitroethyl)-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.